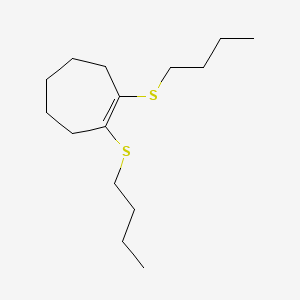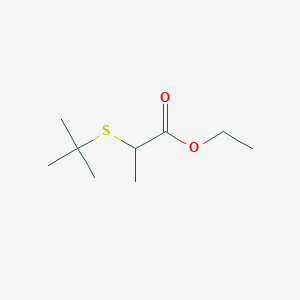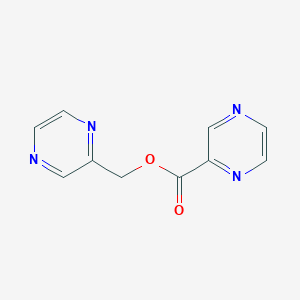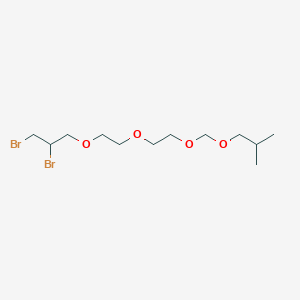![molecular formula C20H24O2 B14348177 [1,1'-Biphenyl]-2-YL octanoate CAS No. 92449-30-4](/img/structure/B14348177.png)
[1,1'-Biphenyl]-2-YL octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2-YL octanoate: is an organic compound that belongs to the ester family. It is formed by the esterification of octanoic acid with [1,1’-Biphenyl]-2-ol. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-YL octanoate typically involves the esterification reaction between [1,1’-Biphenyl]-2-ol and octanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
[ \text{[1,1’-Biphenyl]-2-ol} + \text{octanoic acid} \xrightarrow{\text{acid catalyst}} \text{[1,1’-Biphenyl]-2-YL octanoate} + \text{water} ]
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-2-YL octanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-YL octanoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group in [1,1’-Biphenyl]-2-YL octanoate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in [1,1’-Biphenyl]-2-YL octanoate can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of [1,1’-Biphenyl]-2-YL octanol.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,1’-Biphenyl]-2-YL octanoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of more complex organic molecules.
Biology: In biological research, [1,1’-Biphenyl]-2-YL octanoate is used to study the metabolism of esters in living organisms. It serves as a substrate for esterases and lipases, enzymes that catalyze the hydrolysis of ester bonds.
Medicine: The compound is investigated for its potential use in drug delivery systems. Its ester bond can be hydrolyzed in the body to release active pharmaceutical ingredients.
Industry: In the industrial sector, [1,1’-Biphenyl]-2-YL octanoate is used as a plasticizer in the production of polymers. It enhances the flexibility and durability of plastic materials.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2-YL octanoate primarily involves the hydrolysis of its ester bond. In the presence of esterases or under acidic or basic conditions, the ester bond is cleaved to yield [1,1’-Biphenyl]-2-ol and octanoic acid. These products can then participate in various biochemical pathways. The molecular targets and pathways involved in its action include the esterases and lipases that catalyze the hydrolysis reaction.
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-2-YL acetate: Similar in structure but with a shorter acyl chain.
[1,1’-Biphenyl]-2-YL butyrate: Another ester with a different acyl chain length.
[1,1’-Biphenyl]-2-YL hexanoate: Similar ester with a medium-length acyl chain.
Uniqueness: [1,1’-Biphenyl]-2-YL octanoate is unique due to its longer acyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
92449-30-4 |
|---|---|
Molekularformel |
C20H24O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(2-phenylphenyl) octanoate |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-9-16-20(21)22-19-15-11-10-14-18(19)17-12-7-6-8-13-17/h6-8,10-15H,2-5,9,16H2,1H3 |
InChI-Schlüssel |
AZHYKFFRGBHXSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC1=CC=CC=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
![3-[2-(Benzyloxy)phenoxy]propan-1-OL](/img/structure/B14348104.png)

![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)



![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
